molecular formula C9H14N4O B1481825 (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 2092548-94-0

(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B1481825
CAS No.: 2092548-94-0
M. Wt: 194.23 g/mol
InChI Key: PVRJOMKPNFJMPK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is the Janus kinase 1 (JAK1). JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway .

Mode of Action

®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor of JAK1. It binds to the kinase domain of JAK1, inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokines and growth factors .

Biochemical Pathways

The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis. By inhibiting JAK1, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can modulate these processes .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how much of the drug reaches its target .

Result of Action

The inhibition of JAK1 by ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol leads to a decrease in the activation of STAT proteins. This can result in reduced inflammation and immune response, making it potentially useful in the treatment of diseases such as rheumatoid arthritis .

Action Environment

The action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can be influenced by various environmental factors. For example, the presence of other drugs could affect its metabolism and excretion. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with Janus kinase 1 (JAK1), where ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor . This interaction is crucial for modulating signaling pathways involved in immune responses and inflammation. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other proteins and enzymes, influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its binding interactions with biomolecules. As a JAK1 inhibitor, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol binds to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to a decrease in cytokine signaling and immune response. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other enzymes and proteins, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of JAK1 and other targets, potentially leading to changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of JAK1, leading to desired therapeutic effects without significant toxicity. At higher doses, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may cause adverse effects, such as off-target interactions and toxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of JAK1 and other targets.

Metabolic Pathways

®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can affect its activity and function . Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . This distribution can affect the compound’s efficacy and potential side effects, as well as its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

(3R)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-10-8-4-9(12-6-11-8)13-3-2-7(14)5-13/h4,6-7,14H,2-3,5H2,1H3,(H,10,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRJOMKPNFJMPK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC(=NC=N1)N2CC[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.